(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid, also known as methoprene acid, is a naturally occurring compound found in various plant species, including hops and lemongrass []. It belongs to the class of sesquiterpenoids, which are organic compounds derived from three isoprene units []. Methoprene acid has gained interest in scientific research due to its diverse potential applications in various fields.
One of the most widely studied applications of methoprene acid is its potential as an insecticide. It acts as a juvenile hormone mimic, disrupting the molting process of insects and preventing them from reaching adulthood [, ]. This makes it a promising candidate for the control of various insect pests, including mosquitoes, flies, and cockroaches.
Studies suggest that methoprene acid may also play a role in plant growth regulation. It has been shown to exhibit antimicrobial activity against certain bacteria and fungi, potentially offering protection to plants []. Additionally, research suggests that methoprene acid may influence plant growth and development in some species [].
Preliminary research also suggests potential applications of methoprene acid in other areas, including:
Methoprene acid, chemically known as isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate, is a synthetic analog of juvenile hormone, a hormone crucial for the growth and development of insects. It is primarily used as an insect growth regulator (IGR) that disrupts the normal life cycle of various insect species, preventing them from maturing into adults and reproducing. Methoprene acid appears as an amber-colored liquid with a faint fruity odor and has been employed in agricultural and pest control applications since its introduction in the 1970s .
As an insect growth regulator, methoprene acid mimics the action of juvenile hormones in insects. It prevents larvae from molting into adults by disrupting their hormonal balance. This interference effectively halts the life cycle of target pests such as mosquitoes, flies, and beetles. Importantly, methoprene acid does not exhibit direct toxicity; rather, it inhibits development and reproduction in treated insects . Studies indicate that methoprene acid does not possess estrogenic or androgenic effects in mammals, making it relatively safe for non-target species .
Methoprene acid can be synthesized through several methods:
Methoprene acid has diverse applications:
Research on methoprene acid's interactions highlights its effects on various biological systems:
Methoprene acid shares structural similarities with several other compounds that function as insect growth regulators or juvenile hormone analogs. Here are some notable comparisons:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Methoprene Acid | Juvenile hormone analog | Disrupts insect development | Non-toxic to mammals; effective at low concentrations |
Pyriproxyfen | Juvenile hormone analog | Prevents metamorphosis in insects | Higher potency against a broader range of insects |
Fenoxycarb | Carbamate derivative | Insect growth regulator | Acts on both juvenile and adult stages |
Hydroprene | Juvenile hormone analog | Mimics juvenile hormone | Used primarily against mosquitoes |
Methoprene acid stands out due to its specific mechanism of action that interferes with insect life cycles without direct toxicity to non-target organisms, making it a valuable tool in integrated pest management strategies .
Methoprene acid, chemically designated as (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid, represents a sesquiterpenoid carboxylic acid derivative with the molecular formula C16H28O3 [3] [6]. The compound exhibits a molecular weight of 268.39 grams per mole, with an exact mass determination of 268.203845 atomic mass units [3] [6]. The Chemical Abstracts Service registry number for this compound is 53092-52-7, providing a unique identifier for regulatory and research purposes [6].
The molecular architecture of methoprene acid features a twelve-carbon aliphatic chain backbone with a terminal carboxylic acid functional group [3]. The structural framework incorporates three methyl substituents positioned at the 3-, 7-, and 11-carbon positions, contributing to the overall steric configuration [3] [6]. A distinctive methoxy group is present at the 11-position, forming a tertiary carbon center that influences the compound's conformational properties [3].
The stereochemical characteristics of methoprene acid are primarily defined by its conjugated diene system spanning the 2,4-positions of the carbon chain [3] [6]. This diene system adopts an E,E (trans,trans) geometric configuration, which represents the thermodynamically favored arrangement [3]. The compound contains minimal stereogenic complexity, with structural analysis indicating zero defined stereocenters out of one potential asymmetric carbon [3].
The Simplified Molecular Input Line Entry System representation of methoprene acid is COC(C)(C)CCCC(C)C\C=C\C(C)=C\C(O)=O, which captures the complete connectivity and stereochemical information [3]. The International Chemical Identifier Key MNYBEULOKRVZKY-TZOAMJEDSA-N provides a unique computational hash for database searches and structural verification [3].
Property | Value | Reference |
---|---|---|
Chemical Name (IUPAC) | (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid | [3] |
Molecular Formula | C16H28O3 | [3] [6] [7] |
Molecular Weight (g/mol) | 268.39 | [6] [7] |
Exact Mass | 268.203845 | [3] |
Chemical Structure (SMILES) | COC(C)(C)CCCC(C)C\C=C\C(C)=C\C(O)=O | [3] |
InChI Key | MNYBEULOKRVZKY-TZOAMJEDSA-N | [3] |
CAS Registry Number | 53092-52-7 | [6] |
Number of Stereocenters | 0 of 1 defined stereocentres | [3] |
Double Bond Configuration | E,E configuration (trans,trans) | [3] [6] |
Methoprene acid exhibits notable isomeric complexity arising from both geometric and stereoisomeric variations [3] [4]. The primary source of isomerism stems from the conjugated diene system, which can adopt different geometric configurations around the double bonds [3] [6]. The naturally occurring and synthetically predominant form maintains the 2E,4E configuration, representing the trans,trans arrangement across both double bonds [3] [6].
Geometric isomerism in methoprene acid follows the Cahn-Ingold-Prelog priority rules for alkene stereochemistry [19]. The E configuration at the 2-position places the carboxylic acid group and the methyl substituent on opposite sides of the double bond [3]. Similarly, the E configuration at the 4-position positions the conjugated carbon chain segments in a trans arrangement [3] [6].
Commercial preparations of methoprene acid typically contain mixtures of geometric and stereoisomers, reflecting the synthetic challenges in achieving complete stereoselectivity [5]. These isomeric mixtures demonstrate varying biological activities, with the 2E,4E form generally exhibiting the highest potency as a juvenile hormone analog [4]. The racemic nature of some preparations arises from the potential for enantiomerism at the 7-carbon position, where asymmetric synthesis conditions may generate both R and S configurations [4].
Stereoisomeric analysis reveals that methoprene acid can exist as optically active forms due to the presence of an asymmetric carbon center [4] [18]. The optical rotation properties of these enantiomers provide a means for stereochemical characterization and purity assessment [18]. Pharmaceutical and analytical standards often specify the stereoisomeric composition to ensure consistent biological activity [5].
The isomeric variability extends to conformational isomers arising from rotation around single bonds within the aliphatic chain [4]. These conformational states influence the three-dimensional molecular shape and can affect binding interactions with biological receptors [32]. Nuclear magnetic resonance studies have demonstrated that the preferred conformation places the methoxy group in an orientation that minimizes steric interactions with the conjugated diene system [32].
Isomer Type | Description | Reference |
---|---|---|
Geometric Isomers | E,E (trans,trans) configuration predominant | [3] [6] |
Stereoisomers | Racemic mixture possible at chiral center | [4] |
Double Bond Configuration | 2E,4E configuration in conjugated diene system | [3] [6] |
Optical Activity | Optically active due to asymmetric carbon | [4] [18] |
Isomer Mixture Composition | Mixture of geometric and stereoisomers in commercial preparations | [5] |
The physicochemical properties of methoprene acid reflect its amphiphilic nature, combining hydrophobic aliphatic regions with a polar carboxylic acid functionality [6] [7]. At ambient conditions, methoprene acid appears as a pale yellow oil with colorless characteristics, indicating minimal chromophoric contributions from the conjugated diene system [6]. The compound exhibits a predicted boiling point of 394.1±25.0 degrees Celsius under standard atmospheric pressure [6].
Density measurements indicate a value of 0.954±0.06 grams per cubic centimeter, reflecting the predominantly aliphatic character of the molecular structure [6]. The predicted acid dissociation constant (pKa) of 4.96±0.33 suggests moderate acidity, consistent with a substituted aliphatic carboxylic acid [6]. This acidity enables protonation-deprotonation equilibria that influence solubility and biological interactions across physiological pH ranges [6].
Solubility characteristics demonstrate limited water solubility due to the extensive hydrophobic carbon framework [6] [7]. The compound shows enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and protic solvents including ethanol [6] [7]. These solubility patterns facilitate analytical extraction procedures and formulation development for research applications [7].
Thermal stability studies indicate that methoprene acid remains stable for two years when stored under appropriate conditions at -20 degrees Celsius [6]. The compound demonstrates stability under normal ambient temperatures when used according to recommended protocols [34]. Thermal decomposition pathways involve carbon-carbon bond cleavage and oxidative degradation of the methoxy functionality [34].
Chemical reactivity patterns center on the carboxylic acid group, which can undergo typical acid-base reactions, esterification, and amidation [6]. The conjugated diene system provides sites for electrophilic addition reactions and photochemical transformations [8]. Photodegradation occurs readily under ultraviolet irradiation, with degradation half-lives of approximately 4.8 hours under continuous illumination conditions [8] [9].
Hydrolytic stability varies significantly with pH conditions [8] [9]. Under neutral and alkaline conditions (pH 7-9), methoprene acid demonstrates excellent stability at temperatures up to 50 degrees Celsius [8]. However, under strongly acidic conditions (pH 1.2), rapid hydrolysis occurs with a half-life of 17 hours at 37 degrees Celsius [8].
Property | Value | Reference |
---|---|---|
Appearance | Pale yellow oil, colorless | [6] |
Boiling Point (°C) | 394.1±25.0 (predicted) | [6] |
Density (g/cm³) | 0.954±0.06 (predicted) | [6] |
Solubility in Water (mg/L) | Limited water solubility | [6] [7] |
Solubility in DMSO | Soluble | [6] [7] |
Solubility in Ethanol | Soluble | [6] [7] |
Storage Temperature (°C) | -20 | [6] [7] |
pKa (predicted) | 4.96±0.33 (predicted) | [6] |
LogP | Not directly reported for acid form | [6] |
Stability | Stable for 2 years as supplied | [6] |
Spectroscopic characterization of methoprene acid employs multiple analytical techniques to establish structural identity and purity [10] [22]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 264-266 nanometers, arising from electronic transitions within the conjugated diene chromophore [8]. These absorption features provide diagnostic information for concentration determination and photochemical studies [8].
Mass spectrometric analysis using electrospray ionization in positive mode generates a protonated molecular ion at m/z 269 [M+H]+ [10] [28]. Tandem mass spectrometry fragmentation patterns produce characteristic product ions at m/z 191 and 137, corresponding to the loss of specific molecular fragments [10]. These fragmentation patterns enable selective detection and quantitative analysis in complex matrices [10].
High-performance liquid chromatography separation achieves baseline resolution with retention times ranging from 7.3 to 18.4 minutes, depending on the mobile phase composition and gradient conditions [22] [23]. Reversed-phase chromatography using acetonitrile-water gradients at pH 4.0 provides optimal separation efficiency [22] [23]. Detection limits range from 50 to 100 nanograms per milliliter using ultraviolet detection at 210 and 254 nanometers [22] [23].
Gas chromatography-mass spectrometry analysis demonstrates retention times of 15.33 to 15.42 minutes under standard temperature programming conditions [21]. Electron ionization mass spectrometry produces diagnostic fragment ions at m/z 109→81 and 153→111, enabling selective monitoring for trace-level detection [21]. These analytical parameters support regulatory compliance testing and research quality control [21].
Methoprene acid, chemically designated as (2E,4E)-(±)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid, represents a critical intermediate and metabolite in the methoprene degradation pathway [1] [2]. The compound possesses the molecular formula C₁₆H₂₈O₃ with a molecular weight of 268.39 g/mol [1] [2], and is characterized by its dienoic acid structure containing methoxy and methyl substituents.
The predominant synthetic route to methoprene acid involves esterase-mediated hydrolysis of the parent methoprene compound [1] [3] [4] [5]. This process represents the fundamental mechanism by which methoprene is converted to its corresponding carboxylic acid derivative through cleavage of the isopropyl ester bond. The reaction proceeds through nucleophilic attack on the carbonyl carbon of the ester linkage, facilitated by esterase enzymes or chemical hydrolysis conditions [3] [5].
In biological systems, this transformation occurs primarily through hepatic microsomal esterases, which initially produce methoprene acid as the first major metabolite [3]. The process demonstrates high specificity, with esterases selectively cleaving the isopropyl ester while preserving the critical 2E,4E geometric configuration of the conjugated diene system [5].
Photodegradation pathways represent another significant route to methoprene acid formation. Under ultraviolet light exposure in aqueous environments, methoprene undergoes rapid photolytic degradation, with methoprene acid emerging as one of the primary photoproducts [6] [7]. This process typically occurs within hours of continuous irradiation and represents an environmentally relevant degradation pathway [8].
Microbial degradation constitutes a third major pathway, where soil and aquatic microorganisms metabolize methoprene through esterase-mediated hydrolysis [1] [9]. Studies demonstrate that microorganisms can achieve complete degradation of methoprene to methoprene acid and subsequent metabolites within days under appropriate environmental conditions [9] [10].
Chemical hydrolysis under acidic conditions provides a controlled synthetic route. At low pH values (pH 1.2), methoprene undergoes rapid hydrolysis with a half-life of approximately 17 hours at 37°C [8]. This acid-catalyzed process enables predictable conversion rates for industrial applications.
The synthesis of methoprene acid maintains the 2E,4E geometric configuration of the parent methoprene molecule [11] [12]. This stereochemical preservation is crucial for biological activity, as the E,E isomer demonstrates significantly higher morphogenetic activity compared to other geometric isomers [11]. Advanced synthetic methodologies employ benzenethiol as an equilibration catalyst to achieve high stereoselectivity, with E,E to Z,E ratios reaching 2:1 or higher [11].
The industrial synthesis employs large-scale esterase-mediated hydrolysis using either enzymatic or chemical hydrolysis approaches [16]. Chemical hydrolysis processes utilize controlled pH conditions and elevated temperatures to achieve efficient conversion rates exceeding 90% [8]. The process typically involves:
Modern industrial processes incorporate microencapsulation technology and controlled-release formulations to enhance product stability and application efficiency [17]. The granular formulation approaches utilize diatomaceous earth carriers to improve delivery characteristics and reduce degradation during storage [18].
Green chemistry principles are increasingly integrated into manufacturing processes, with emphasis on reducing waste generation and environmental impact [19]. This includes optimization of reaction conditions to minimize by-product formation and implementation of closed-loop systems for solvent recovery.
Industrial manufacturing employs Good Laboratory Practice (GLP) compliant batch analysis protocols [12]. Statistical validation of impurity limits ensures consistent product quality, with comprehensive analytical testing including:
Commercial methoprene acid maintains minimum purity standards of 98% as determined by thin-layer chromatography [2] [20]. This high purity requirement ensures consistent biological activity and regulatory compliance across multiple jurisdictions [12]. The purity specification encompasses both chemical purity and stereochemical integrity.
Reversed-phase HPLC methods serve as the primary analytical tool for enantiomeric purity determination [12] [21]. These validated methods enable quantification of individual stereoisomers with precision sufficient for regulatory requirements. The analytical protocols include:
The maintenance of geometric isomer specificity represents a critical aspect of methoprene acid production [11] [12]. Advanced synthetic methodologies ensure preservation of the biologically active 2E,4E configuration throughout the manufacturing process. Equilibration catalysis using benzenethiol enables stereoselective synthesis with ratios favoring the desired E,E isomer [11].
For S-methoprene derivatives, enantiomeric purity standards require minimum 97% S-isomer content [12]. This specification necessitates sophisticated analytical control and may involve chiral resolution techniques or asymmetric synthesis approaches to achieve the required enantiomeric excess.
Irritant